molecular formula C18H20N2O5S B3505198 ethyl 4-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoate

ethyl 4-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoate

Cat. No. B3505198
M. Wt: 376.4 g/mol
InChI Key: XBMFSDOWBRWDQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoate, also known as Ethyl 4-dimethylaminobenzoate, is a derivative of 4-aminobenzoate . It is a hydrophilic polymer that is majorly used as a photo-initiator with a strong estrogenic activity . It finds application as an ultraviolet filter in sunscreens .


Molecular Structure Analysis

The molecular formula of Ethyl 4-dimethylaminobenzoate is C11H15NO2 . Its molecular weight is 193.24 g/mol .


Chemical Reactions Analysis

Ethyl 4-dimethylaminobenzoate is used as a photoinitiator in cell encapsulation applications . It is also useful for organic synthesis . Further, it is used in UV-curing coatings and inks for the initiation of photo polymerization of unsaturated prepolymers .


Physical And Chemical Properties Analysis

Ethyl 4-dimethylaminobenzoate has a melting point of 63-66 °C (lit.) . Its boiling point is 190-191°C at 14mm . It has a density of 1.06 and a vapor pressure of 0.593Pa at 25℃ . The refractive index is estimated to be 1.5080 . It is insoluble in water .

Mechanism of Action

Ethyl 4-dimethylaminobenzoate is a photoinitiator in visible light systems . It can be used as a photoinitiator in cell encapsulation applications . It is also used as a co-initiator with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials .

Safety and Hazards

Ethyl 4-dimethylaminobenzoate may damage fertility and the unborn child . It is toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment and to wear protective gloves, protective clothing, eye protection, and face protection . If exposed or concerned, it is advised to get medical advice or attention .

properties

IUPAC Name

ethyl 4-[[3-(dimethylsulfamoyl)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O5S/c1-4-25-18(22)13-8-10-15(11-9-13)19-17(21)14-6-5-7-16(12-14)26(23,24)20(2)3/h5-12H,4H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMFSDOWBRWDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 4-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
ethyl 4-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoate
Reactant of Route 4
Reactant of Route 4
ethyl 4-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 4-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoate
Reactant of Route 6
Reactant of Route 6
ethyl 4-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.